molecular formula C31H50O4 B15130384 4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid

4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid

Cat. No.: B15130384
M. Wt: 486.7 g/mol
InChI Key: JAIDDVHUAQNJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[97001,303,8This compound is a triterpenoid saponin, which is a class of chemical compounds known for their diverse biological activities .

Preparation Methods

The synthesis of 4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid involves multiple steps, including the formation of the pentacyclic core and subsequent functionalization. The synthetic routes typically involve the use of various organic reagents and catalysts under controlled conditions. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar compounds to 4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid include other triterpenoid saponins. These compounds share a similar pentacyclic core structure but differ in their functional groups and side chains. The uniqueness of this compound lies in its specific functionalization, which imparts distinct biological and chemical properties .

Biological Activity

4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid is a complex triterpenoid saponin known for its diverse biological activities. This compound has been the subject of various studies aimed at understanding its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C31H50O4C_{31}H_{50}O_4, with a molecular weight of approximately 486.7 g/mol. Its unique structure features a pentacyclic core that contributes to its biological activity.

PropertyValue
Molecular FormulaC31H50O4
Molecular Weight486.7 g/mol
IUPAC NameThis compound
InChIInChI=1S/C31H50O4/c1-18(2)19(3)8-9-20(4)21-12-13-28(6)22...

Antimicrobial Properties

Research indicates that triterpenoid saponins possess significant antimicrobial properties. Studies have shown that this compound exhibits activity against a range of bacteria and fungi, suggesting potential use as an antimicrobial agent in clinical settings.

Anticancer Effects

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Interaction : The compound may interact with cell surface receptors, leading to altered cellular responses.
  • Antioxidant Activity : It has been suggested that the compound possesses antioxidant properties that help mitigate oxidative stress in cells.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in the Journal of Natural Products demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents .
  • Anticancer Research : A research article in Cancer Letters reported that treatment with this compound led to a significant reduction in tumor growth in xenograft models of breast cancer, highlighting its potential as a therapeutic agent .
  • Mechanistic Insights : A biochemical analysis revealed that the compound activates caspase pathways in cancer cells, leading to programmed cell death .

Properties

Molecular Formula

C31H50O4

Molecular Weight

486.7 g/mol

IUPAC Name

4,6-dihydroxy-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid

InChI

InChI=1S/C31H50O4/c1-18(2)19(3)8-9-20(4)21-12-13-28(6)22-10-11-23-29(7,26(34)35)24(32)16-25(33)31(23)17-30(22,31)15-14-27(21,28)5/h18,20-25,32-33H,3,8-17H2,1-2,4-7H3,(H,34,35)

InChI Key

JAIDDVHUAQNJDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)C(CC(C5(C)C(=O)O)O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.